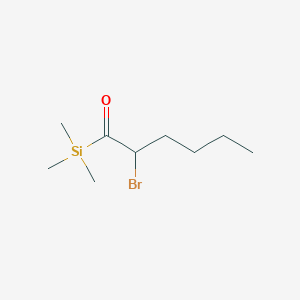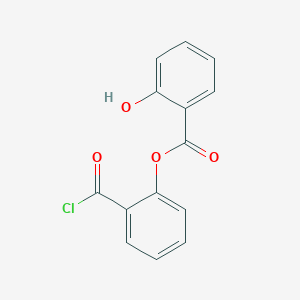![molecular formula C24H24 B14345978 1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene CAS No. 94597-03-2](/img/structure/B14345978.png)
1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane is an organic compound characterized by a cyclopropyl ring substituted with two phenyl groups and a phenylpropane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylcyclopropyl)-2-phenylpropane typically involves the reaction of 1-chloro-1-methyl-2,2-diphenylcyclopropane with magnesium in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is initiated by the addition of a trace amount of iodine and is stirred at 60°C for several hours .
Industrial Production Methods
While specific industrial production methods for 2-(2,2-Diphenylcyclopropyl)-2-phenylpropane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,2-Diphenylcyclopropyl)-2-phenylpropane involves its interaction with molecular targets such as sodium channels. It acts as a sodium channel blocker, which is crucial for its antiarrhythmic effects. The compound also exhibits moderate calcium channel blocking effects and prolongs the action potential duration through potassium channel blocking .
Comparación Con Compuestos Similares
Similar Compounds
Cibenzoline: Another gem-diphenyl cyclopropanyl drug with antiarrhythmic properties.
Ecipramidil: Another compound in the same class with similar applications.
Uniqueness
2-(2,2-Diphenylcyclopropyl)-2-phenylpropane is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a ligand in catalytic reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.
Propiedades
Número CAS |
94597-03-2 |
|---|---|
Fórmula molecular |
C24H24 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(2,2-diphenylcyclopropyl)propan-2-ylbenzene |
InChI |
InChI=1S/C24H24/c1-23(2,19-12-6-3-7-13-19)22-18-24(22,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22H,18H2,1-2H3 |
Clave InChI |
JTTBUWRIQWKZKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


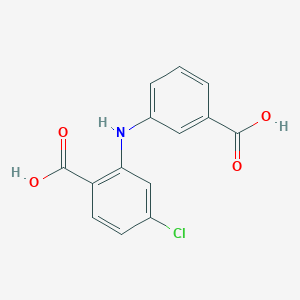

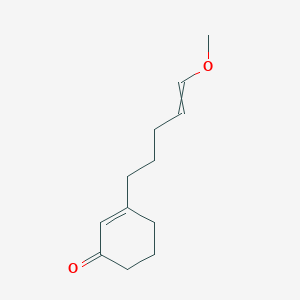
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
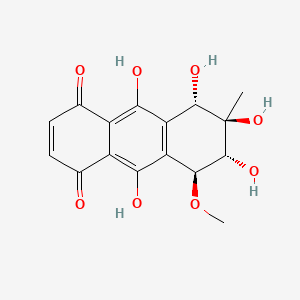
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
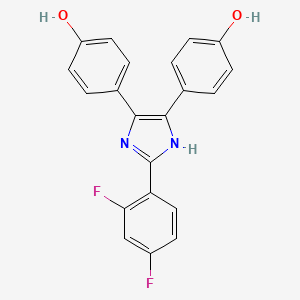
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
